4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid is a heterocyclic compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
The synthesis of 4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid typically involves the construction of the oxadiazole and pyrazine rings followed by their fusion with a benzoic acid moiety. Common synthetic routes include:
Condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole: This method involves the reaction of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole under specific conditions to form the desired compound.
Ring closure of 1,2-dioximes to 1,2,5-oxadiazoles: This approach involves the cyclization of 1,2-dioximes to form the oxadiazole ring, which is then fused with the pyrazine ring.
Introduction of auxiliary nucleofuge groups: Halogen atoms are introduced into specific positions of the oxadiazole-pyrazine scaffold, followed by nucleophilic substitution reactions to achieve the final product.
Analyse Chemischer Reaktionen
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when halogen atoms are present as leaving groups.
Wissenschaftliche Forschungsanwendungen
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of high-energy materials and organic electronics due to its electron-deficient nature.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Wirkmechanismus
The mechanism of action of 4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient nature allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid can be compared with other similar compounds such as:
1,2,5-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and overall structure.
Pyrazine derivatives: Compounds with a pyrazine ring that may or may not include the oxadiazole moiety.
Benzoic acid derivatives: These compounds have a benzoic acid moiety but differ in their additional ring systems
Eigenschaften
Molekularformel |
C11H6N4O3 |
---|---|
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)benzoic acid |
InChI |
InChI=1S/C11H6N4O3/c16-11(17)7-3-1-6(2-4-7)8-5-12-9-10(13-8)15-18-14-9/h1-5H,(H,16,17) |
InChI-Schlüssel |
WLVHRLQBKRTFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=NON=C3N=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.